In-Depth Technical Guide: Structural, Physicochemical, and Pharmacological Profiling of 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
In-Depth Technical Guide: Structural, Physicochemical, and Pharmacological Profiling of 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Executive Summary
For drug development professionals and natural product chemists, the rhizomes of Curcuma longa (turmeric) represent a rich repository of bioactive terpenoids. While curcuminoids often dominate the literature, the sesquiterpenoid fraction contains highly potent, lower-molecular-weight modulators of cellular signaling. This whitepaper provides an authoritative analysis of 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4), a rare nor-bisabolane sesquiterpenoid[1]. By dissecting its chemical architecture, physicochemical properties, and unique dual-electrophile reactivity, this guide serves as a foundational resource for researchers integrating this compound into pharmacological assays or synthetic pipelines.
Chemical Identity & Structural Elucidation
Unlike standard C15 bisabolane sesquiterpenoids (such as ar-turmerone or α -turmerone), this compound is a nor-bisabolane (C14), lacking a methyl group on the cyclohexenone ring. This structural nuance significantly alters its steric profile and binding kinetics within protein pockets.
As documented by , the molecule is characterized by a cyclohex-2-en-1-one core substituted at the C4 position with a 6-methyl-4-oxohept-5-en-2-yl aliphatic chain[2].
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one |
| CAS Registry Number | 170380-68-4 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| SMILES | C([H])CCC1=O)CC(/C=C(C)\C)=O |
| Compound Class | Nor-bisabolane Sesquiterpenoid |
| Natural Source | Curcuma longa (Rhizomes) |
Physicochemical Properties & Druglikeness
From an application scientist's perspective, understanding the physicochemical parameters of a molecule is critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The compound exhibits excellent compliance with Lipinski's Rule of Five, making it a highly viable candidate for oral drug formulation.
Table 2: Physicochemical & Druglikeness Parameters
| Parameter | Value | Pharmacological Implication |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Optimal lipophilicity for passive cell membrane permeation. |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | Excellent oral bioavailability; high probability of Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | Reduces the desolvation energy penalty during receptor binding. |
| Hydrogen Bond Acceptors (HBA) | 2 | Facilitates specific dipole interactions with target kinases/receptors. |
| Rotatable Bonds | 4 | Balances conformational flexibility with target-binding entropy. |
Analytical data from suppliers like confirms the stability of these parameters under standard physiological conditions, provided the compound is shielded from strong oxidizing agents[3].
Chemical Reactivity: The Dual Michael Acceptor Hypothesis
Why does this specific nor-bisabolane exhibit potent bioactivity? The causality lies in its electrophilic topology. Studies on related cyclohexenone derivatives, such as those cataloged by , demonstrate that the α,β -unsaturated ketone system is the primary driver of covalent reactivity[4].
This compound possesses two α,β -unsaturated ketone moieties:
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The endocyclic double bond conjugated with the ketone in the cyclohexenone ring.
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The exocyclic double bond conjugated with the ketone in the heptenyl side chain.
These moieties act as "soft electrophiles." In a biological system, they selectively target "soft nucleophiles"—specifically, the highly polarizable sulfhydryl (-SH) groups of cysteine residues on regulatory proteins. This results in the formation of a covalent Michael adduct, leading to allosteric enzyme inhibition or the disruption of protein-protein interactions.
Fig 1: Covalent modification mechanism of target proteins via Michael addition.
Experimental Protocol: High-Yield Isolation & Validation
In my experience optimizing natural product isolation, the primary bottleneck is distinguishing the target nor-bisabolane from abundant C15 bisabolanes (e.g., ar-turmerone). To solve this, the following protocol employs a polarity-driven orthogonal approach. Every step is designed as a self-validating system to ensure absolute scientific integrity.
Step-by-Step Methodology
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Matrix Disruption & Extraction : Pulverize 1 kg of dried C. longa rhizomes. Extract with 95% Ethanol (3 x 5L) under sonication for 60 minutes.
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Causality: Ethanol efficiently solvates mid-polar terpenoids while disrupting the rigid cellulosic plant matrix.
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Liquid-Liquid Partitioning : Concentrate the extract in vacuo and partition between distilled water and Dichloromethane (DCM) in a 1:1 ratio.
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Causality: DCM selectively partitions the lipophilic sesquiterpenoids (LogP ~3.0) away from highly polar, water-soluble tannins and glycosides.
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Normal-Phase Chromatography : Load the concentrated DCM fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:Ethyl Acetate (100:0 to 70:30).
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Self-Validation Check: Spot fractions on a TLC plate, spray with vanillin-sulfuric acid, and heat. Only retain fractions that yield a distinct purple/blue color change indicative of sesquiterpenoids.
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Preparative RP-HPLC : Subject the enriched fractions to Reverse-Phase HPLC using a C18 column. Elute isocratically with Acetonitrile:Water (60:40) at a flow rate of 10 mL/min.
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Self-Validation Check: The photodiode array (PDA) detector must confirm a λmax at approximately 240 nm. Fractions lacking this UV signature lack the conjugated enone system and must be rejected.
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Structural Confirmation : Validate the >98% pure isolate via 1 H-NMR, 13 C-NMR, and HR-ESI-MS.
Fig 2: Step-by-step isolation workflow for nor-bisabolane extraction from C. longa.
Pharmacological Applications & Signaling Modulation
Natural product databases like highlight the diverse screening library potential of Curcuma longa derivatives[5]. For 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, the primary pharmacological applications revolve around its ability to modulate oxidative stress and inflammation.
The Nrf2/ARE Antioxidant Pathway
The compound acts as a direct alkylating agent of Keap1 (Kelch-like ECH-associated protein 1). By covalently modifying specific cysteine sensors on Keap1, the compound induces a conformational change that prevents the ubiquitination and degradation of Nrf2. Nrf2 subsequently translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective enzymes (e.g., HO-1, NQO1).
Fig 3: Activation of the Nrf2/ARE antioxidant pathway via Keap1 alkylation.
References
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BioCrick. "4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | 170380-68-4". BioCrick. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | 170380-68-4 | 天ç¶äº§ç©ï¼æ ååï¼-ç¾å¥¥å ç¿å®ç½ [biocrick.cn]
- 4. benchchem.com [benchchem.com]
- 5. Curcuma longa L. | Manufacturer ChemFaces [chemfaces.com]
